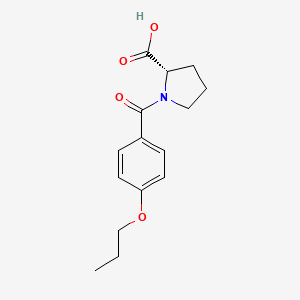
1-(Dimethylamino)-4-methylhex-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dimethylamino)-4-methylhex-1-en-3-one is an organic compound that belongs to the class of enaminones Enaminones are compounds that contain both an enamine and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Dimethylamino)-4-methylhex-1-en-3-one can be synthesized through several methods. One common method involves the reaction of a suitable ketone with dimethylamine in the presence of a base. The reaction typically proceeds under mild conditions and can be carried out at room temperature. The use of catalysts such as N,N-dimethylformamide dimethyl acetal (DMFDMA) can enhance the reaction efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of advanced purification techniques such as distillation and crystallization is common to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(Dimethylamino)-4-methylhex-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The enamine group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to various substituted enaminones.
Aplicaciones Científicas De Investigación
1-(Dimethylamino)-4-methylhex-1-en-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: The compound is used in the production of advanced materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of 1-(Dimethylamino)-4-methylhex-1-en-3-one involves its interaction with various molecular targets. The enamine group can participate in nucleophilic addition reactions, while the ketone group can undergo electrophilic addition. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
1-(Dimethylamino)-4-methylhex-1-en-3-one can be compared with other enaminones and related compounds:
Methylaminoquinolines: These compounds share similar structural features but differ in their reactivity and applications.
Dimethylaminopropylcarbodiimide: This compound is used in peptide synthesis and has different functional groups and applications compared to this compound.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable building block in organic synthesis and a promising candidate for further scientific exploration.
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
(E)-1-(dimethylamino)-4-methylhex-1-en-3-one |
InChI |
InChI=1S/C9H17NO/c1-5-8(2)9(11)6-7-10(3)4/h6-8H,5H2,1-4H3/b7-6+ |
Clave InChI |
VTCVLNYKYCYVQH-VOTSOKGWSA-N |
SMILES isomérico |
CCC(C)C(=O)/C=C/N(C)C |
SMILES canónico |
CCC(C)C(=O)C=CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



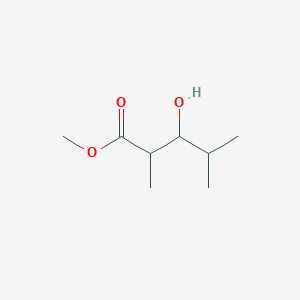
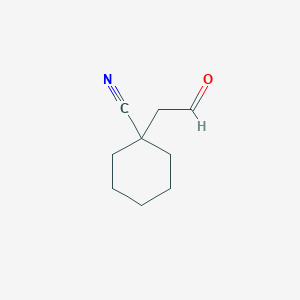
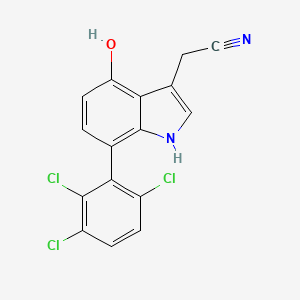
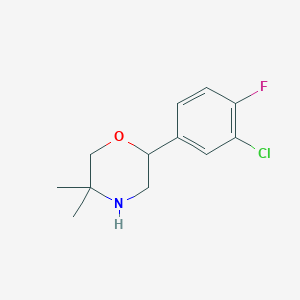
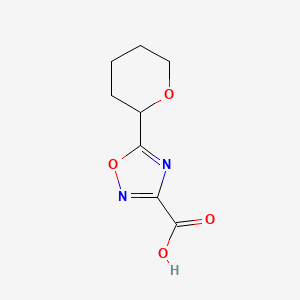
![5'-Acetamido-6H,6'H-[2,3'-bithiopyran]-4'-carboxylic acid](/img/structure/B13078728.png)
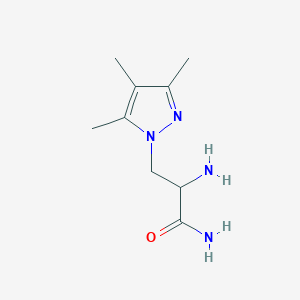
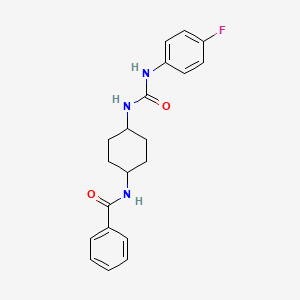
![tert-Butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13078743.png)
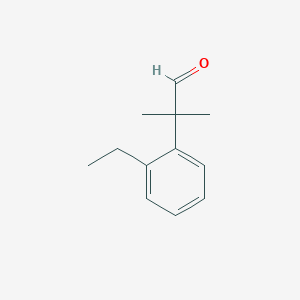
amine](/img/structure/B13078758.png)

